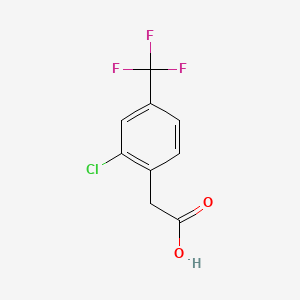

2-Chloro-4-trifluoromethylphenylacetic acid

説明

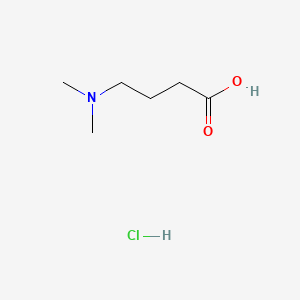

2-Chloro-4-trifluoromethylphenylacetic acid, with the CAS Number 601513-26-2, is a chemical compound with a molecular weight of 238.59 . It is a solid crystal at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-chloro-4-(trifluoromethyl)phenyl)acetic acid . The InChI code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .Physical And Chemical Properties Analysis

2-Chloro-4-trifluoromethylphenylacetic acid is a solid crystal at room temperature .科学的研究の応用

Reactivity and Structural Analysis

- A comprehensive DFT study on halogenated phenylacetic acids, including 2-Chloro-4-trifluoromethylphenylacetic acid, explored their reactivity, acidity, and vibrational spectra. The research provided insights into the molecule's electronic properties, including Fukui functions, local softness, electrophilicity, and the HOMO-LUMO gap, along with theoretical predictions of its vibrational spectra, aiding in the understanding of its chemical behavior and potential applications in synthetic chemistry (Srivastava et al., 2015).

Analytical and Sensing Applications

- The compound has been utilized as an electroactive tracer in a competitive assay for the detection of the herbicide 2,4-dichlorophenoxyacetic acid, demonstrating its utility in developing sensitive and selective analytical methods for environmental monitoring (Schöllhorn et al., 2000).

Synthetic Applications

- Research on the action of chlorine trifluoride on trichloroacetic acid, involving decomposition reactions, could provide insights into the reactivity of chloro and fluoro substituted compounds, potentially informing synthetic strategies that leverage 2-Chloro-4-trifluoromethylphenylacetic acid's structural similarities (Cuthbertson et al., 2007).

Molecular Imprinting and Detection Techniques

- The compound has shown potential in the field of molecularly imprinted polymers, a technology that offers high selectivity in sensor applications and pollutant removal. Studies involving closely related compounds in the creation of imprinted polymers for the selective detection of pesticides underscore its relevance in developing novel environmental remediation technologies (Omidi et al., 2014).

Environmental Monitoring and Remediation

- A study on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid using a glassy carbon electrode demonstrates the broader utility of chloro- and fluoro-substituted phenylacetic acids in environmental analysis. This research could inform the development of sensitive, simple, and effective methods for monitoring similar compounds in environmental samples (Yu et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .

特性

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLULPIXGVZSEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477336 | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-trifluoromethylphenylacetic acid | |

CAS RN |

601513-26-2 | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)